N-cyclopropyl-N-(2-fluorobenzyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a cyclopropyl group, and a fluorophenyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and fluorophenyl-containing molecules. Examples are:
- N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide
- 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids
- Quinoline derivatives
Uniqueness
What sets N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide apart is its combination of a cyclopropyl group, a fluorophenyl moiety, and a benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H22FNO2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22FNO2/c1-13-10-14(2)20-15(3)21(26-19(20)11-13)22(25)24(17-8-9-17)12-16-6-4-5-7-18(16)23/h4-7,10-11,17H,8-9,12H2,1-3H3 |
InChI Key |
GKHFEAVHNBDOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=CC=C3F)C4CC4)C)C |
Origin of Product |
United States |
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